molecular formula C8H14N4O5 B023436 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide CAS No. 29847-23-2

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

Cat. No. B023436
CAS RN: 29847-23-2
M. Wt: 246.22 g/mol
InChI Key: CCZCDCDASZJFGK-FMDGEEDCSA-N
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Description

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide is a compound with the molecular formula C8H14N4O5 . It is also known by other names such as 2-Acetamido-2-deoxy-b-D-glucopyranosyl azide and N-[(2R,3R,4R,5S,6R)-2-AZIDO-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]ACETAMIDE .


Synthesis Analysis

The synthesis of this compound involves the reaction of the protected beta-D-glycosylamine with L-malic acid chloralid in the presence of a coupling agent (EEDQ). This results in N4-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-L-malamic acid chloralid that can be deprotected in two ways: (1) using ammonia, which gives N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-2-hydroxysuccinamide, and (2) using hydrazine, which gives N4-(2-acetamido-2-deoxy-1-D-glucopyranosyl)-L-2-hydroxysuccinamic acid hydrazide .


Molecular Structure Analysis

The glucopyranose rings of GlcNAc-Asn [4-N-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-l-asparagine] and Glc-Asn [4-N-(beta-d-glucopyranosyl)-l-asparagine] both have the C-1 chair conformation. Also, the glucose-asparagine linkage of each molecule is present in the beta-anomeric configuration .


Chemical Reactions Analysis

The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields. Primary alcohols gave only β-D-glucopyranosides .


Physical And Chemical Properties Analysis

The molecular weight of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide is 246.22 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7. The Rotatable Bond Count is 3 .

Scientific Research Applications

Synthesis of Various Molecules

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide (ATAG) can be used in the synthesis of various molecules . It can be a key component in the creation of complex structures due to its unique chemical properties.

Covalent Labeling

ATAG can be used for covalent labeling in scientific experiments . This involves attaching a detectable label to a molecule of interest, which can then be tracked or quantified in a biological system.

Bioconjugation

Bioconjugation is the process of joining two biomolecules together, and ATAG can play a crucial role in this process . It can be used to create conjugates of proteins, nucleic acids, and other biomolecules for various research applications.

Click Chemistry

Click chemistry is a type of chemical reaction that is reliable, wide in scope, and easy to perform. ATAG has been extensively used in click chemistry , which is often used in drug discovery and materials science.

Drug Design

ATAG can be used as a linker in drug design . Linkers are used to connect a drug to a carrier or targeting molecule, and the unique properties of ATAG make it suitable for this purpose.

Diagnostic Agent

There is potential for ATAG to be used as a diagnostic agent in various diseases . As a diagnostic agent, it could be used to detect or monitor disease progression.

Targeted Drug Delivery

ATAG could be explored for its use in targeted drug delivery . This involves designing drugs that are delivered specifically to the cells or tissues that are affected by a particular disease, improving the effectiveness of treatment and reducing side effects.

Analytical Detection

New analytical methods for the detection of ATAG could be developed . This could be useful in a variety of fields, including environmental monitoring, food safety, and medical diagnostics.

Future Directions

The synthesis and reactions of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide and related compounds continue to be an area of active research. For example, recent work has explored the use of a reactive, readily prepared furanosyl oxazoline for the preparation of unprotected β-glucopyranosides of N-acetyl-D-glucosamine .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCDCDASZJFGK-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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